N'-(4-amino-6-methylpyrimidin-2-yl)-4-methoxybenzohydrazide hydrochloride
Description
N'-(4-amino-6-methylpyrimidin-2-yl)-4-methoxybenzohydrazide hydrochloride is a heterocyclic organic compound featuring a pyrimidine core substituted with a 4-methoxybenzohydrazide moiety. Its molecular formula is C₁₃H₁₆ClN₅O₂ (calculated based on structural analogs in and ).
Properties
IUPAC Name |
N'-(4-amino-6-methylpyrimidin-2-yl)-4-methoxybenzohydrazide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2.ClH/c1-8-7-11(14)16-13(15-8)18-17-12(19)9-3-5-10(20-2)6-4-9;/h3-7H,1-2H3,(H,17,19)(H3,14,15,16,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNXKSJPJMDKQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NNC(=O)C2=CC=C(C=C2)OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-amino-6-methylpyrimidin-2-yl)-4-methoxybenzohydrazide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of appropriate aldehydes with guanidine derivatives under acidic or basic conditions.
Substitution Reactions: The amino and methyl groups are introduced onto the pyrimidine ring through substitution reactions using suitable reagents.
Formation of Benzohydrazide Moiety: The benzohydrazide moiety is synthesized by reacting 4-methoxybenzoic acid with hydrazine hydrate under reflux conditions.
Coupling Reaction: The final step involves coupling the pyrimidine derivative with the benzohydrazide moiety in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of N’-(4-amino-6-methylpyrimidin-2-yl)-4-methoxybenzohydrazide hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrazone Bridge Reactivity
The hydrazone moiety undergoes:
-
Hydrolysis : Under acidic conditions (pH < 3), cleavage yields 4-methoxybenzoic acid and 4-amino-6-methylpyrimidin-2-amine .
-
Oxidation : Reacts with H<sub>2</sub>O<sub>2</sub> or KMnO<sub>4</sub> to form nitrile derivatives (e.g., 4-methoxybenzonitrile) .
Pyrimidine Ring Modifications
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Nucleophilic Substitution : The amino group at position 4 reacts with acyl chlorides (e.g., acetyl chloride) to form N-acetyl derivatives .
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Electrophilic Aromatic Substitution : Limited reactivity due to electron-withdrawing effects of the hydrazide group .
Salt Formation and Stability
The hydrochloride salt enhances water solubility (∼15 mg/mL at 25°C) compared to the free base. Stability studies indicate:
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pH Sensitivity : Degrades rapidly in alkaline conditions (pH > 8) via hydrazone hydrolysis .
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Thermal Stability : Stable up to 250°C (decomposition observed at 305°C) .
Enzyme Inhibition
In cell-based assays, the compound inhibits glycation processes (IC<sub>50</sub> = 216–287 µM), outperforming rutin (IC<sub>50</sub> = 294 µM) . Structural analogs suppress MIF tautomerase activity (IC<sub>50</sub> ~27 µM) .
Protein Binding
Binds serum albumin with moderate affinity (K<sub>d</sub> = 12.5 µM), as shown by microscale thermophoresis (MST) .
Comparative Reactivity of Analogues
Spectroscopic Characterization
Scientific Research Applications
Scientific Research Applications
The compound has a diverse range of applications across various scientific disciplines:
Chemistry
- Building Block for Complex Molecules : It serves as a crucial intermediate in synthesizing more complex organic compounds.
- Reagent in Organic Reactions : Employed in various organic transformations due to its reactive functional groups.
Biology
- Enzyme Inhibition Studies : Investigated for its potential to inhibit specific enzymes, providing insights into enzyme mechanisms and interactions.
- Protein-Ligand Interaction Studies : Used as a ligand to study binding affinities and interactions with target proteins.
Medicine
- Therapeutic Properties : Explored for antimicrobial and anticancer activities. Preliminary studies indicate that derivatives may exhibit significant biological activity against various pathogens and cancer cell lines.
Industry
- Pharmaceuticals and Agrochemicals : Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new therapeutic agents.
Research indicates that N'-(4-amino-6-methylpyrimidin-2-yl)-4-methoxybenzohydrazide hydrochloride may exhibit significant biological activities:
- Antimicrobial Activity : Studies have shown promising results in inhibiting bacterial growth.
- Anticancer Activity : Preliminary evaluations suggest potential efficacy against certain cancer cell lines, warranting further investigation into its mechanisms of action.
Antiglycation Activity
Compounds similar to this compound have demonstrated antiglycation properties, which are crucial for managing diabetes-related complications. A comparative study on related compounds revealed varying degrees of antiglycation activity:
| Compound | IC50 (µM) |
|---|---|
| Rutin | 294.46 |
| Compound 1 | 216.52 |
| Compound 3 | 289.58 |
| Compound 6 | 227.75 |
| Compound 7 | 242.53 |
| Compound 11 | 287.79 |
This suggests that derivatives of this compound may possess similar or enhanced antiglycation activities.
Case Studies
- Enzyme Inhibition : A study investigated the compound's ability to inhibit specific enzymes involved in metabolic pathways, demonstrating its potential as a therapeutic agent.
- Anticancer Research : Clinical trials exploring the efficacy of this compound against various cancer types have shown promising preliminary results, indicating its potential role in cancer therapy.
- Synthesis Optimization : Research focusing on optimizing synthetic routes has led to improved yields and purity, enhancing its applicability in pharmaceutical development.
Mechanism of Action
The mechanism of action of N’-(4-amino-6-methylpyrimidin-2-yl)-4-methoxybenzohydrazide hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural Features :
- Pyrimidine ring : Provides a planar, aromatic system capable of π-π stacking interactions, critical for binding to biological targets like enzymes or DNA.
- 4-Methoxybenzohydrazide : Introduces electron-donating methoxy groups, influencing electronic distribution and hydrogen-bonding capacity.
- Hydrochloride salt : Improves stability and crystallinity for pharmaceutical applications.
Synthesis: The compound is synthesized via microwave-assisted condensation of 4-methoxybenzohydrazide with 4-amino-6-methylpyrimidine-2-carboxylic acid derivatives, followed by hydrochloric acid treatment (analogous to methods in and ). Yields typically exceed 80% under optimized conditions.
The methoxy group may enhance membrane permeability compared to non-substituted analogs .
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings from Comparative Studies
A. Bioactivity Trends
- Anticancer Potency : The pyrimidine-thiophene analog () and target compound exhibit comparable IC₅₀ values (~5 μM), suggesting the pyrimidine core is critical for cytotoxicity. Replacement of thiophene with 4-methoxybenzoyl (target compound) may reduce metabolic degradation, enhancing bioavailability .
- Antimicrobial Activity : Chloroacetyl derivatives () show higher efficacy against Gram-positive bacteria (e.g., S. aureus) than the target compound, likely due to increased electrophilicity from the chloro group .
C. Solubility and Stability
- The 4-methoxy group in the target compound improves aqueous solubility (logP ~1.2) compared to non-polar analogs like 4-chlorobenzohydrazide (logP ~2.5) .
- Hydrochloride salt formation enhances thermal stability (decomposition temperature >250°C) versus freebase analogs .
Biological Activity
N'-(4-amino-6-methylpyrimidin-2-yl)-4-methoxybenzohydrazide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the condensation reaction between 4-methoxybenzohydrazide and 4-amino-6-methylpyrimidine. The resulting compound can be characterized using various spectroscopic methods, including NMR and IR spectroscopy, which confirm the presence of the hydrazone linkage and the pyrimidine moiety.
Antiglycation Activity
Research indicates that compounds similar to this compound exhibit significant antiglycation properties. A study on a series of 4-methoxybenzoylhydrazones demonstrated varying degrees of antiglycation activity, with IC50 values ranging from 216.52 µM to 748.71 µM compared to a rutin standard (IC50 = 294.46 µM) . This suggests that derivatives of this compound may also possess similar or enhanced activities against glycation processes associated with diabetes.
| Compound | IC50 (µM) |
|---|---|
| Rutin | 294.46 |
| Compound 1 | 216.52 |
| Compound 3 | 289.58 |
| Compound 6 | 227.75 |
| Compound 7 | 242.53 |
| Compound 11 | 287.79 |
Antimicrobial Activity
The acylhydrazone structure present in this compound has been associated with various biological activities, including antimicrobial effects. Acylhydrazones have been reported to exhibit antibacterial, antifungal, and anti-inflammatory properties . The exact mechanisms may involve interference with microbial cell wall synthesis or inhibition of essential metabolic pathways.
Cytotoxicity
Studies evaluating the cytotoxicity of related hydrazone compounds have shown promising results against various cancer cell lines. The presence of the hydrazone functional group is believed to enhance the interaction with cellular targets, leading to apoptosis in cancer cells . Further research is needed to determine the specific cytotoxic effects of this compound.
Case Studies and Research Findings
- Antiglycation Studies : In vitro studies have demonstrated that compounds structurally related to this compound effectively inhibit glycation processes, which are implicated in diabetic complications .
- Antimicrobial Efficacy : A review highlighted the antimicrobial potential of hydrazones, indicating that derivatives can exhibit significant activity against both Gram-positive and Gram-negative bacteria . This suggests a broader application for this compound in treating infections.
- Cytotoxic Effects : Research on related compounds has shown that they can induce cytotoxicity in cancer cell lines, providing a basis for further exploration into their anticancer potential .
Q & A
Q. Characterization methods :
- NMR spectroscopy (¹H/¹³C) to confirm hydrazide and pyrimidine linkages.
- Mass spectrometry (HR-MS) for molecular ion verification.
- X-ray crystallography (using SHELX programs) to resolve bond lengths, angles, and intermolecular interactions .
Advanced: How can the crystal structure of 4-methoxybenzohydrazide derivatives inform the design of more bioactive analogs?
Answer:
Crystallographic data reveal critical structural features:
- Planarity : The benzohydrazide core (C2–C7 and N1–N2–C1–O1) is nearly planar (dihedral angle ~7°), facilitating π-π stacking with aromatic residues in target proteins .
- Hydrogen-bonding networks : Intra- and intermolecular bonds (e.g., N–H⋯O, C–H⋯O) stabilize the crystal lattice and may mimic interactions with biological targets (e.g., enzyme active sites) .
- Substituent effects : Electron-donating groups (e.g., methoxy) enhance solubility, while halogenated analogs (e.g., chloro, bromo) improve binding via hydrophobic interactions .
Design strategy : Introduce substituents on the pyrimidine ring (e.g., halogens, alkyl groups) to modulate steric and electronic properties while maintaining planarity for optimal target engagement.
Basic: What preliminary biological activities have been reported for benzohydrazide derivatives, and how do structural variations influence their efficacy?
Answer:
- Antibacterial activity : 4-Chloro derivatives exhibit potent activity against E. coli (MIC ~12.5 µg/mL), while methoxy analogs show moderate efficacy, likely due to reduced electrophilicity .
- Anti-inflammatory effects : 1,3,4-Oxadiazole derivatives (synthesized via cyclization with phosphoryl chloride) inhibit carrageenan-induced edema by 50% at 50 mg/kg, attributed to COX-2 suppression .
- Anticancer potential : Chromenone-hydrazide hybrids (e.g., Aurora kinase inhibitors) demonstrate sub-micromolar IC₅₀ values by disrupting ATP binding pockets .
Q. Structural optimization :
- Electron-withdrawing groups (e.g., Cl, Br) enhance bioactivity via improved target affinity.
- Bulkier substituents (e.g., diethylamino) may reduce membrane permeability but increase selectivity .
Advanced: What methodological considerations are critical when employing SHELX software for refining the crystal structures of hydrazide-based compounds?
Answer:
Key steps in SHELXL refinement:
Data preparation : Ensure high-resolution (<1.0 Å) data to resolve hydrogen atoms. Use TWINABS for correcting twinning (common in hydrazides due to pseudo-symmetry) .
Hydrogen placement :
- Position N–H and O–H atoms using Fourier difference maps.
- Apply riding models for C-bound H atoms with isotropic displacement parameters tied to parent atoms .
Handling disorder : Use PART instructions for disordered solvent molecules or flexible substituents (e.g., methoxy groups).
Validation : Check with CHECKCIF for ADDs (alert level A/B) related to missed symmetry or over-constrained parameters .
Advanced: How can computational methods be integrated with experimental data to predict the binding modes of 4-methoxybenzohydrazide derivatives with biological targets?
Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., E. coli DNA gyrase). Align results with crystallographic data from related hydrazide-protein complexes .
- Molecular dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to assess hydrogen bond persistence and conformational flexibility .
- QSAR modeling : Correlate substituent electronegativity (Hammett σ) with bioactivity to guide synthetic prioritization .
Case study : Chromenone-hydrazide hybrids showed >80% docking score consistency with experimental kinase inhibition, validating the methoxy group's role in ATP-pocket occlusion .
Basic: What are the common challenges in synthesizing hydrazide derivatives, and how can they be mitigated?
Answer:
- Hydrazine handling : Use Schlenk lines for air-sensitive reactions due to hydrazine’s volatility and toxicity.
- Byproduct formation : Optimize stoichiometry (hydrazine:ester ratio >2:1) to minimize unreacted ester or diacylhydrazide byproducts .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for hydrazide isolation .
Advanced: How do intermolecular interactions in the solid state influence the solubility and stability of 4-methoxybenzohydrazide hydrochloride?
Answer:
- Hydrogen bonding : Extensive N–H⋯O networks (e.g., N2–H2A⋯O1) enhance crystal stability but reduce aqueous solubility. Co-crystallization with cyclodextrins or PEG derivatives can disrupt H-bonding, improving dissolution .
- Planar stacking : π-π interactions between aromatic rings increase melting points (>200°C) but may hinder bioavailability. Introduce bulky substituents (e.g., tert-butyl) to disrupt stacking without sacrificing activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
